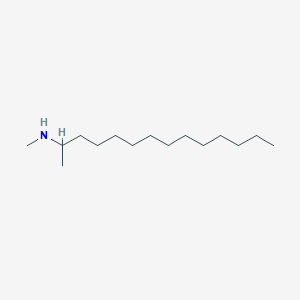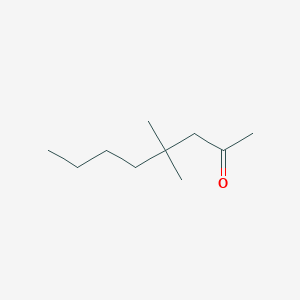![molecular formula C26H26N2O5S B14669209 N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate CAS No. 42880-17-1](/img/structure/B14669209.png)
N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate is a complex organic compound that belongs to the class of benzoxazolium salts. This compound is characterized by its unique structure, which includes a benzoxazolium core, an ethenyl linkage, and a phenylacetamide group. The presence of the 4-methylbenzenesulfonate counterion further adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate typically involves a multi-step process:
Formation of the Benzoxazolium Core: The initial step involves the synthesis of the benzoxazolium core. This can be achieved through the cyclization of an appropriate precursor, such as 2-aminophenol, with an aldehyde or ketone under acidic conditions.
Ethenyl Linkage Formation: The next step involves the introduction of the ethenyl linkage. This can be accomplished through a Wittig reaction, where a phosphonium ylide reacts with the benzoxazolium core to form the ethenyl group.
Phenylacetamide Group Addition: The phenylacetamide group is then introduced through an amide coupling reaction. This can be achieved using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Counterion Exchange: Finally, the 4-methylbenzenesulfonate counterion is introduced through an ion exchange reaction, where the benzoxazolium salt is treated with 4-methylbenzenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethenyl linkage or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced compounds with altered double bonds or functional groups.
Scientific Research Applications
N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules and intermediates.
Biology: It is employed in biochemical assays and studies involving enzyme inhibition, protein binding, and cellular interactions.
Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for targeting specific molecular pathways or receptors.
Industry: It is utilized in the development of advanced materials, such as polymers, dyes, and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The benzoxazolium core and ethenyl linkage allow the compound to bind to particular enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition, signal transduction modulation, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-2-methyl-1,3-benzoxazol-3-ium: This compound shares the benzoxazolium core but lacks the ethenyl linkage and phenylacetamide group.
3-Ethyl-2-[(1E,3E,5Z)-5-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)-1,3-pentadien-1-yl]-1,3-benzoxazol-3-ium: This compound has a similar benzoxazolium core with an extended conjugated system but differs in the substituents and counterion.
Uniqueness
N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate is unique due to its combination of structural features, including the benzoxazolium core, ethenyl linkage, phenylacetamide group, and 4-methylbenzenesulfonate counterion. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
42880-17-1 |
|---|---|
Molecular Formula |
C26H26N2O5S |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H19N2O2.C7H8O3S/c1-3-20-17-11-7-8-12-18(17)23-19(20)13-14-21(15(2)22)16-9-5-4-6-10-16;1-6-2-4-7(5-3-6)11(8,9)10/h4-14H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
CFVFENXFMHXVDS-UHFFFAOYSA-M |
Isomeric SMILES |
CC[N+]1=C(OC2=CC=CC=C21)/C=C/N(C3=CC=CC=C3)C(=O)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CC[N+]1=C(OC2=CC=CC=C21)C=CN(C3=CC=CC=C3)C(=O)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)
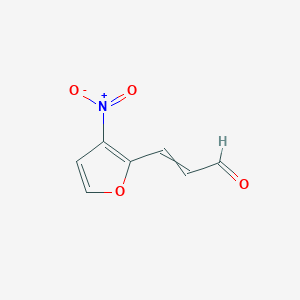

![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)
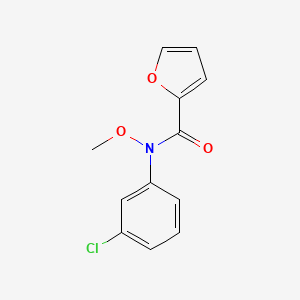
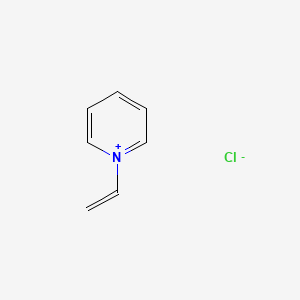
![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)


